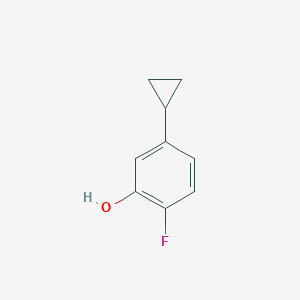
5-Cyclopropyl-2-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropyl-2-fluorophenol is a useful research compound. Its molecular formula is C9H9FO and its molecular weight is 152.168. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Insecticidal Activities : A study by Shi et al. (2000) synthesized compounds similar to 5-Cyclopropyl-2-fluorophenol and evaluated their insecticidal activities. They found that these compounds showed effectiveness against armyworms, suggesting potential agricultural applications Shi, W., Qian, X., Song, G., Zhang, R., & Li, R. (2000). Journal of Fluorine Chemistry.
Catalytic Reactions and Organic Synthesis : Martín‐Matute et al. (2003) discussed how 5-(2-Furyl)-1-alkynes, including those with structures similar to this compound, can be used in catalytic reactions to produce phenols. This finding is significant for the field of organic chemistry and synthesis Martín‐Matute, B., Nevado, C., Cárdenas, D., & Echavarren, A. (2003). Journal of the American Chemical Society.
Bioimaging Applications : Guest et al. (2020) explored the synthesis of trisaminocyclopropenium fluorophores, related to this compound, for bioimaging applications. These fluorophores showed strong photophysical profiles and were used effectively for DNA visualization and nuclear counterstaining in cell cultures Guest, M., Mir, R., Foran, G., Hickson, B., Necakov, A., & Dudding, T. (2020). The Journal of organic chemistry.
Pharmacological Research : Oliveira-Junior et al. (2007) studied a compound structurally related to this compound, examining its effects on the NADPH oxidase activity and related pathways in human cells. This research contributes to our understanding of cellular mechanisms and potential therapeutic applications Oliveira-Junior, E. B., Thomazzi, S. M., Rehder, J., Antunes, E., & Condino-Neto, A. (2007). European journal of pharmacology.
Environmental Chemistry and Degradation : Lin and Lin (2014) utilized photocatalytic oxidation to study the degradation of 5-fluorouracil, a compound related to this compound, in an aqueous environment. This research is significant for understanding the environmental impact and degradation pathways of such compounds Lin, H., & Lin, A. (2014). Water research.
Chemical Stability Studies : Koichi et al. (1979) investigated the stability of a compound similar to this compound in aqueous solution, providing insights into its chemical properties and potential applications Koichi, A., Shigeru, F., Norio, A., & Isao, S. (1979). International Journal of Pharmaceutics.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 5-Cyclopropyl-2-fluorophenol are currently unknown. This compound is a fluorinated aromatic compound, and similar compounds have been known to interact with various enzymes and receptors in the body . .
Mode of Action
Fluorinated aromatic compounds, in general, are known to interact with their targets through various mechanisms, including covalent binding, allosteric modulation, and competitive inhibition . The fluorine atom’s high electronegativity can alter the compound’s bioavailability and metabolic stability, potentially influencing its interaction with targets .
Biochemical Pathways
Fluorinated aromatic compounds can potentially affect various biochemical pathways depending on their specific targets . For instance, some fluorinated compounds have been shown to interfere with DNA synthesis
Pharmacokinetics
Fluorine’s high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability and alter bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and interaction with targets . Additionally, the compound’s environmental persistence and potential bioaccumulation should be considered when assessing its environmental impact .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 5-Cyclopropyl-2-fluorophenol are largely influenced by the presence of the fluorine atom. The high electronegativity of fluorine and the strength of the carbon-fluorine bond can alter bioavailability and metabolic stability
Cellular Effects
They are persistent materials that do not readily break down in natural environments
Molecular Mechanism
Fluorinated compounds can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation
Temporal Effects in Laboratory Settings
It is known that the compound is solid at room temperature and should be stored at -20°C .
Dosage Effects in Animal Models
Animal models are commonly used in biomedical research to study the toxicological effects, dosage, and side effects of drugs and other compounds .
Metabolic Pathways
Fluorinated compounds can undergo enzymatic defluorination . In addition, cyclopropyl groups, such as those present in this compound, can undergo various metabolic reactions .
Propiedades
IUPAC Name |
5-cyclopropyl-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-8-4-3-7(5-9(8)11)6-1-2-6/h3-6,11H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQPFJRHQDUZJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
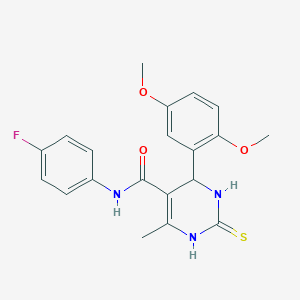
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3003460.png)
![2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl chloride](/img/structure/B3003461.png)
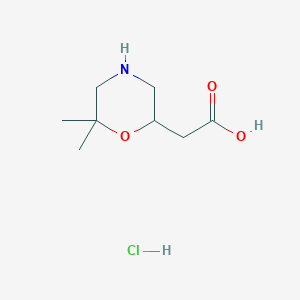
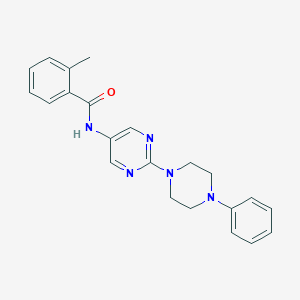

![2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-6-fluorobenzamide](/img/structure/B3003465.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B3003466.png)
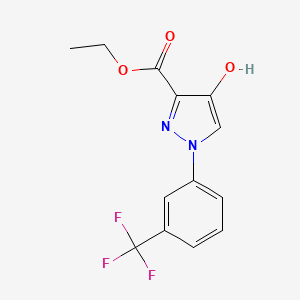
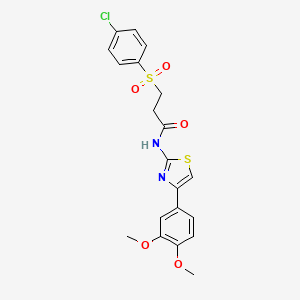
![N-(3-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3003469.png)

![[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3003471.png)
![1-[3-(4-methylphenyl)-6-(3-nitrophenyl)-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B3003479.png)
